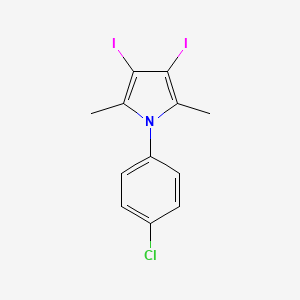
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole is a synthetic organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The presence of chlorine and iodine substituents on the phenyl and pyrrole rings, respectively, imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the iodination of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole undergoes several types of chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and iodine makes the compound susceptible to electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into less oxidized forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation, typically under acidic conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed
Nitration: Formation of nitro-substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of dehalogenated pyrrole derivatives.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
科学的研究の応用
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of halogen atoms enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Lacks the iodine substituents, resulting in different chemical reactivity and biological activity.
3,4-Diiodo-2,5-dimethyl-1H-pyrrole: Lacks the chlorophenyl group, affecting its overall properties and applications.
1-(4-Bromophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole: Similar structure but with bromine instead of chlorine, leading to variations in reactivity and biological effects.
Uniqueness
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole is unique due to the combination of chlorine and iodine substituents, which impart distinct electronic and steric effects
特性
IUPAC Name |
1-(4-chlorophenyl)-3,4-diiodo-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClI2N/c1-7-11(14)12(15)8(2)16(7)10-5-3-9(13)4-6-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEIGSDHPJTUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Cl)C)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClI2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
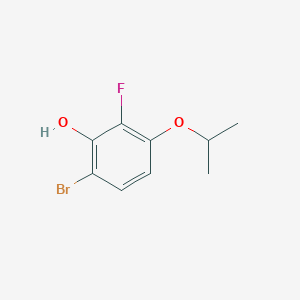
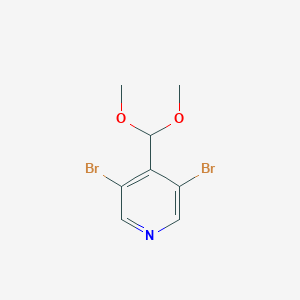
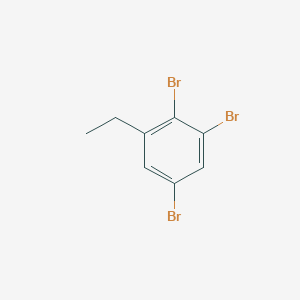
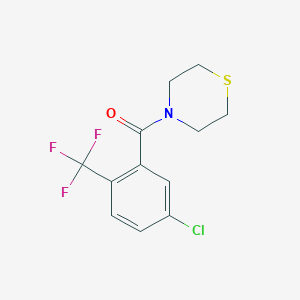
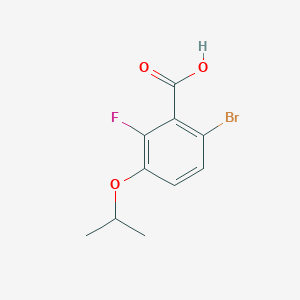
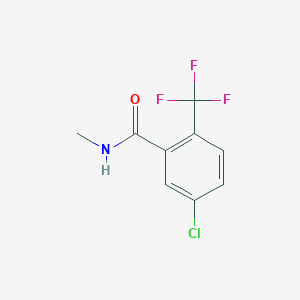
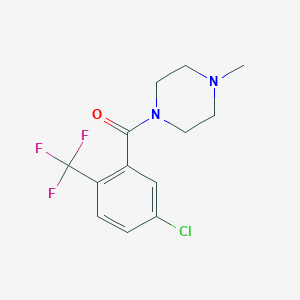
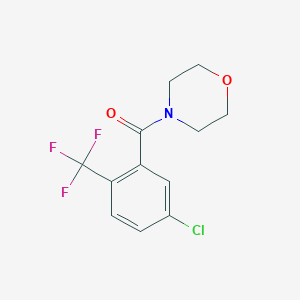
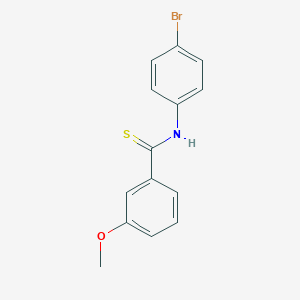
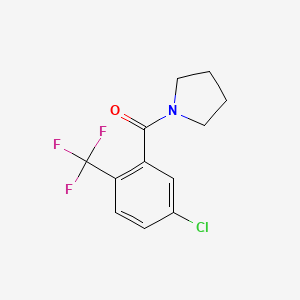

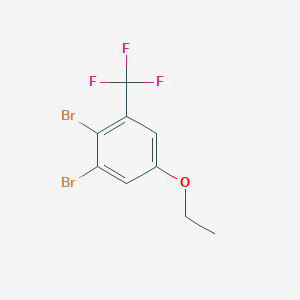

![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)
